3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
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Description
3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound is commonly referred to as DFTU and belongs to a class of compounds known as urea derivatives. DFTU has been shown to exhibit antitumor, antifungal, and antiviral properties, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Rearrangements : Furan and thiophene derivatives, including those structurally related to 3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, have been utilized in innovative synthetic routes. For instance, furan-2-yl(phenyl)methanol derivatives have demonstrated smooth aza-Piancatelli rearrangements, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in the presence of catalysts like In(OTf)3, showcasing their utility in creating complex heterocyclic structures with high selectivity and yield (B. Reddy et al., 2012).
- Radical Chemistry and Redox Activities : Studies on furan and thiophene diarylmethenes have revealed their potential as redox-active ligands, demonstrating the feasibility of facile one-electron oxidation processes. This characteristic paves the way for their application in developing stoichiometric and catalytic redox reactions, indicating their role in enhancing the redox activity of metal centers through selective meso-deprotonations (M. Curcio et al., 2018).
Biological and Medicinal Applications
- Antipathogenic Properties : New thiourea derivatives, including structures related to the target compound, have exhibited significant antipathogenic activity. Specifically, acylthioureas have shown promising interactions with bacterial cells, demonstrating potential as novel anti-microbial agents with specific efficacy against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's relevance in developing antibiofilm properties, crucial for addressing antibiotic resistance (Carmen Limban et al., 2011).
- Cytotoxicity and DNA-Topoisomerase Inhibition : Asymmetric ureas and thioureas derived from 2-aminoheterocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. These compounds have also inhibited DNA topoisomerases I and II-alpha, indicating their potential as anti-cancer agents. This area of research suggests the compound's structural analogs might possess similar bioactivities, making them valuable in cancer research (A. Esteves-Souza et al., 2006).
properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c18-14-4-1-5-15(19)16(14)20-17(22)21(9-12-6-7-23-11-12)10-13-3-2-8-24-13/h1-8,11H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNCYXDRAGLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
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